molecular formula C10H21N3O4 B12295237 Lys-Thr

Lys-Thr

Cat. No.: B12295237
M. Wt: 247.29 g/mol
InChI Key: ZOKVLMBYDSIDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys-Thr-OH hydrochloride salt: is a dipeptide composed of lysine and threonine, two essential amino acidsThe hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Lys-Thr-OH hydrochloride salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the deprotection and coupling of subsequent amino acids. The final product is then cleaved from the resin and purified .

Industrial Production Methods: In an industrial setting, the production of H-Lys-Thr-OH hydrochloride salt follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: H-Lys-Thr-OH hydrochloride salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: H-Lys-Thr-OH hydrochloride salt is used in the study of peptide chemistry, including the synthesis and modification of peptides. It serves as a model compound for understanding peptide bond formation and stability .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It can also be used in the development of peptide-based drugs .

Medicine: It is used in the design of peptide-based inhibitors and as a building block for more complex peptide drugs .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a standard in analytical techniques such as HPLC and mass spectrometry .

Mechanism of Action

The mechanism of action of H-Lys-Thr-OH hydrochloride salt involves its interaction with specific molecular targets. The lysine residue can form hydrogen bonds and ionic interactions with negatively charged groups, while the threonine residue can participate in hydrogen bonding and hydrophobic interactions. These interactions are crucial for the compound’s biological activity and its ability to modulate protein function .

Comparison with Similar Compounds

  • H-Lys-Ser-OH hydrochloride salt
  • H-Lys-Ala-OH hydrochloride salt
  • H-Lys-Gly-OH hydrochloride salt

Comparison: H-Lys-Thr-OH hydrochloride salt is unique due to the presence of both lysine and threonine residues, which provide a combination of basic and polar functionalities. This makes it more versatile in forming various interactions compared to other dipeptides that may lack such diversity .

Conclusion

H-Lys-Thr-OH hydrochloride salt is a valuable compound in scientific research and industrial applications. Its unique properties and versatility make it an essential tool in the study of peptide chemistry, biology, and medicine. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications highlight its significance in advancing scientific knowledge and technological innovation.

Properties

IUPAC Name

2-(2,6-diaminohexanoylamino)-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O4/c1-6(14)8(10(16)17)13-9(15)7(12)4-2-3-5-11/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKVLMBYDSIDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCCCN)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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